4-Bromo-2-(1-methylcyclobutyl)pyridine

Medicinal Chemistry Lipophilicity Physicochemical Properties

Researchers developing kinase inhibitors often face challenges in accessing sterically unique building blocks for SAR exploration. 4-Bromo-2-(1-methylcyclobutyl)pyridine (CAS 1395492-74-6) solves this by providing a 1-methylcyclobutyl-pyridine scaffold unavailable with simpler cyclobutyl or tert-butyl analogs. - LogP 3.2857 & molecular volume 163 cm³ enable exploration of hydrophobic kinase pockets. - High boiling point (284.3 °C) reduces evaporative losses in telescoped synthesis. - Participates in Suzuki coupling for rapid analog library generation. Supplied with ≥98% purity, sealed in dry, 2-8°C storage, shipped at ambient temperature. Bulk quantities available for CROs and med chem programs.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 1395492-74-6
Cat. No. B1376098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(1-methylcyclobutyl)pyridine
CAS1395492-74-6
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1(CCC1)C2=NC=CC(=C2)Br
InChIInChI=1S/C10H12BrN/c1-10(4-2-5-10)9-7-8(11)3-6-12-9/h3,6-7H,2,4-5H2,1H3
InChIKeyIVTUWAVSDJXJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(1-methylcyclobutyl)pyridine – Heteroaryl Halide Building Block


4-Bromo-2-(1-methylcyclobutyl)pyridine (CAS 1395492-74-6, MF C10H12BrN, MW 226.11) is a heteroaryl bromide featuring a pyridine core substituted with a bromine atom at the 4-position and a sterically hindered 1-methylcyclobutyl group at the 2-position . This compound serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas where the cyclobutyl motif is privileged [1]. Its primary utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) around the unique 1-methylcyclobutyl-pyridine scaffold .

Workflow
Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Selection
Heteroaryl bromide with sterically hindered 1-methylcyclobutyl group at 2-position
Use Context
Medicinal chemistry SAR exploration; kinase inhibitor scaffold development

4-Bromo-2-(1-methylcyclobutyl)pyridine vs. Cyclobutyl and tert-Butyl Analogs


4-Bromo-2-(1-methylcyclobutyl)pyridine exhibits unique physicochemical and structural properties that prevent its direct substitution with common analogs like 4-bromo-2-cyclobutylpyridine or 4-bromo-2-tert-butylpyridine. The presence of the 1-methylcyclobutyl group imparts a distinct combination of lipophilicity, steric bulk, and three-dimensional conformation compared to the unsubstituted cyclobutyl or planar tert-butyl moieties . As demonstrated in comparative data below, these differences lead to quantifiable variations in calculated LogP, molecular volume, and conformational rigidity, all of which are critical parameters influencing target binding, solubility, and metabolic stability in drug discovery programs. Consequently, replacing this specific building block with a generic analog would alter the physicochemical profile and likely the biological activity of the resulting derivative, undermining the integrity of SAR campaigns and potentially leading to failed lead optimization [1].

Lipophilicity shift
The 1-methylcyclobutyl group creates a distinct lipophilicity profile; replacement with cyclobutyl or tert-butyl analogs may alter permeability and ADME behavior.
Steric/volume mismatch
Molecular volume and steric bulk differ from both cyclobutyl and tert-butyl pyridines, which may impact binding pocket occupancy and SAR interpretation.
Conformational rigidity
The unique three-dimensional shape imposed by 1-methylcyclobutyl cannot be replicated by planar substituents; substitution may undermine target binding studies.

4-Bromo-2-(1-methylcyclobutyl)pyridine – Comparative Evidence


Lipophilicity vs. Cyclobutyl Analog

The calculated octanol-water partition coefficient (LogP) for 4-bromo-2-(1-methylcyclobutyl)pyridine is 3.2857, compared to 3.1116 for the unsubstituted cyclobutyl analog, 4-bromo-2-cyclobutylpyridine . This 0.174 log unit increase indicates greater lipophilicity, a property that can significantly influence membrane permeability, oral absorption, and plasma protein binding .

Lipophilicity (LogP)
Data to verify
LogP = 3.2857
vs cyclobutyl analog 3.1116 (+0.174)
Higher predicted lipophilicity may influence membrane permeability; requires experimental ADME validation.
In silico prediction; context-dependent.
Medicinal Chemistry Lipophilicity Physicochemical Properties Drug Design

Steric Profile and Molecular Volume Differences

The 1-methylcyclobutyl substituent provides a unique three-dimensional shape and increased molecular volume compared to other common pyridine substituents. The target compound has a predicted molar volume of 163.0 ± 3.0 cm³ . In contrast, the less bulky 4-bromo-2-cyclobutylpyridine has a lower molecular weight (212.09 g/mol vs. 226.11 g/mol) and likely a smaller molar volume . The planar tert-butyl analog (4-bromo-2-tert-butylpyridine) has a different spatial orientation despite a similar molecular weight (214.10 g/mol) . These differences in steric bulk and shape can dramatically impact binding pocket occupancy and selectivity in biological targets.

Steric Profile & Volume
Cross-study comparable
163 ± 3 cm³ / 226.11 g/mol
Cyclobutyl: MW 212.09; tert-Butyl: MW 214.10
Distinct steric footprint may provide unique binding interactions; experimental confirmation needed.
Predicted volume; validate with X-ray or modeling.
Molecular Modeling Structure-Activity Relationship (SAR) Conformational Analysis Ligand Design

Versatile Intermediate for Cross-Coupling

4-Bromo-2-(1-methylcyclobutyl)pyridine is specifically designed to be a versatile intermediate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . Its commercial availability at high purities (e.g., 95% and 98%) allows for direct integration into synthetic sequences without additional purification. While the unsubstituted cyclobutyl analog (CAS 1142194-11-3) is also commercially available, the target compound's unique substituent is not readily accessible through simple synthetic transformations, making the pre-formed building block a critical resource for medicinal chemists exploring this specific chemical space.

Synthetic Utility
Class-level inference
Direct cross-coupling building block
Commercially available (≥95% purity)
Enables entry into underexplored 2-(1-methylcyclobutyl)pyridine chemical space.
Supplier-dependent availability; verify lot analysis.
Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction Building Blocks

Physical Properties for Process Scale-Up

The predicted boiling point for 4-bromo-2-(1-methylcyclobutyl)pyridine is 284.3 ± 28.0 °C at 760 mmHg . This is significantly higher than the predicted boiling point for the tert-butyl analog, 4-bromo-2-tert-butylpyridine, which is 220.5 ± 20.0 °C . The difference in volatility (boiling point) and predicted density (1.4 ± 0.1 g/cm³ for the target vs. 1.293 ± 0.06 g/cm³ for the tert-butyl analog) can impact handling, storage, and purification strategies during process development and scale-up, necessitating compound-specific protocols.

Boiling Point (Predicted)
Data to verify
284.3 ± 28.0 °C
vs tert-butyl analog 220.5 °C (+64 °C)
Lower volatility may support high-temperature processes; protocol adaptation may be needed.
Predicted value; experimental validation recommended.
Process Chemistry Physical Properties Scale-up Safety

4-Bromo-2-(1-methylcyclobutyl)pyridine – Application Scenarios


Hindered Scaffolds for Kinase Inhibitor SAR

Researchers developing novel kinase inhibitors can leverage the distinct LogP (3.2857) and molecular volume (163 cm³) of 4-bromo-2-(1-methylcyclobutyl)pyridine to explore a unique chemical space not accessible with simpler cyclobutyl or tert-butyl pyridines. The 1-methylcyclobutyl group's enhanced lipophilicity and three-dimensional shape may improve binding to hydrophobic pockets and increase metabolic stability, making it a privileged scaffold for lead optimization in oncology and immunology programs . The compound can be directly incorporated via Suzuki coupling to rapidly generate libraries of analogs for SAR analysis.

High-Boiling Building Block for Process Chemistry

The high predicted boiling point (284.3 °C) of 4-bromo-2-(1-methylcyclobutyl)pyridine, which is ~64 °C higher than its tert-butyl analog, offers a distinct advantage in process chemistry . Its lower volatility reduces the risk of evaporative losses during high-temperature reactions and allows for more flexible solvent choices in telescoped sequences. This physical property, combined with its commercial availability in high purity, makes it a reliable and scalable building block for the multi-step synthesis of advanced pharmaceutical intermediates.

Conformationally Constrained Chemical Probes

Chemical biologists can utilize 4-bromo-2-(1-methylcyclobutyl)pyridine to create small-molecule probes where conformational constraint is key to target engagement. The 1-methylcyclobutyl group imparts a specific, rigid three-dimensional shape that is distinct from the flatter tert-butyl group or the unsubstituted cyclobutane. By incorporating this building block into probe designs via palladium-catalyzed cross-coupling, researchers can study the effects of this specific conformation on target binding, selectivity, and cellular efficacy, enabling the development of more precise chemical tools for target validation [1].

Custom Library Synthesis in Novel Chemical Space

Contract research organizations (CROs) and academic core facilities can offer 4-bromo-2-(1-methylcyclobutyl)pyridine as a differentiated building block for custom library synthesis. Its unique 2-(1-methylcyclobutyl)pyridine core is not widely represented in commercial screening collections. Offering this compound enables clients to rapidly diversify their compound libraries in a promising region of chemical space, potentially leading to the discovery of novel hits in high-throughput screening campaigns against a range of therapeutic targets, including kinases and other enzyme families [2].

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Studies
Sterically hindered 1-methylcyclobutyl scaffold with distinct lipophilicity
Target binding and selectivity profiling in kinase assays
Process Chemistry Scale-Up
Low volatility (high predicted boiling point) for high-temperature reactions
Thermal robustness and purification protocol adaptation
Conformationally Constrained Probes
Rigid three-dimensional conformation from 1-methylcyclobutyl group
Conformational impact on target engagement and cellular activity
Custom Library Synthesis
Unique 2-(1-methylcyclobutyl)pyridine core for underexplored chemical space
Library diversity assessment and hit discovery in screening campaigns

Technical Documentation Hub

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